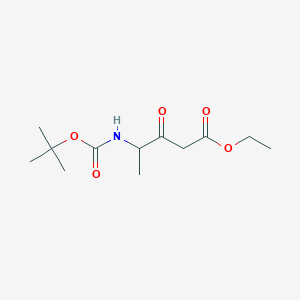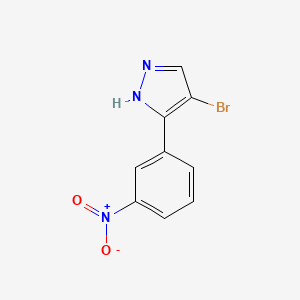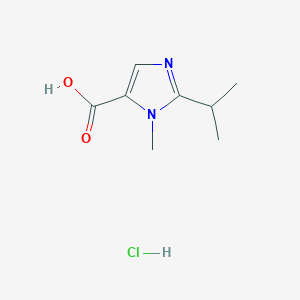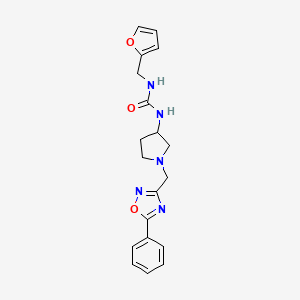
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of similar compounds shows that they contain a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex due to their multiple reactive groups. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they are typically solid at room temperature . They have a molecular weight of around 245.28 and are typically stored at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen
Synthesis of Orthogonally Protected Amino Acids
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate has been utilized in the synthesis of orthogonally protected amino acids, specifically for the syntheses of edeine analogs. The absolute configuration of the asymmetric carbon atoms in these β-hydroxy-γ,δ-diamino products was determined via 1H NMR spectroscopy after conversion into piperidin-2-ones (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Role in Anionic Polymerization
This compound plays a significant role in the cleavage of β-ketoesters with sodium tert-butoxide, which is crucial for reactivating the pseudoterminated propagation centre in the anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).
Synthesis of Non-Natural Alpha-Amino Acids
It's used in the synthesis of enantiopure non-natural alpha-amino acids. The key intermediate was obtained from l-glutamic acid, leading to a variety of delta,epsilon-unsaturated alpha-amino acids. This method was applied to synthesize (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).
X-Ray Crystal Structures
The treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate under certain conditions resulted in the formation of various compounds, whose structures were established via X-ray analyses. This highlights its role in the formation of complex organic structures (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDARYIURDZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2549483.png)
![5-Methyl-7-phenyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549487.png)

![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)
![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)
![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)
![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)



![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
